2H-Pyrimido[4,5-D][1,3]oxazine

Catalog No.
S15983143
CAS No.
51473-21-3
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Pyrimido[4,5-D][1,3]oxazine

CAS Number

51473-21-3

Product Name

2H-Pyrimido[4,5-D][1,3]oxazine

IUPAC Name

2H-pyrimido[4,5-d][1,3]oxazine

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c1-5-2-10-4-9-6(5)8-3-7-1/h1-3H,4H2

InChI Key

IXIOPXPKAQJLCU-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CO1)C=NC=N2

2H-Pyrimido[4,5-D][1,3]oxazine is a heterocyclic compound characterized by a fused ring system that includes a pyrimidine and an oxazine moiety. Its chemical structure can be represented as C6_{6}H5_{5}N3_{3}O, indicating the presence of five carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom. This compound is notable for its potential biological activity and has been the subject of various synthetic and medicinal chemistry studies.

The reactivity of 2H-Pyrimido[4,5-D][1,3]oxazine involves several chemical transformations. It can undergo cyclization reactions, typically involving nucleophilic substitutions or electrophilic additions. For instance, the compound can be synthesized through the reaction of beta-enamino esters with other reagents to yield derivatives like 2-methyl-7-phenyl-5-(pyridin-3-yl)-4H-pyrimido[4,5-d][1,3]oxazin-4-one . Additionally, reactions with hydrazine hydrate can lead to further functionalization of the oxazine ring .

Research has indicated that derivatives of 2H-Pyrimido[4,5-D][1,3]oxazine exhibit significant biological activities. Studies have shown that these compounds possess antibacterial and antifungal properties. For example, certain derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating potent inhibitory effects . The biological potential of these compounds makes them candidates for further pharmacological exploration.

The synthesis of 2H-Pyrimido[4,5-D][1,3]oxazine can be achieved through multiple methods:

  • Cyclization Reactions: Utilizing beta-enamino esters or other precursors in the presence of specific catalysts.
  • Grignard Reactions: Employing Grignard reagents to introduce various functional groups onto the pyrimidine framework .
  • Three-Component Reactions: A novel approach involves combining three different reactants under controlled conditions to yield the desired oxazine derivative efficiently .

These methods illustrate the versatility in synthesizing this compound and its derivatives.

2H-Pyrimido[4,5-D][1,3]oxazine derivatives are being explored for various applications in medicinal chemistry. Their potential as pharmaceutical agents against microbial infections is a primary focus. Additionally, due to their unique structural features, they may serve as scaffolds for designing new drugs targeting specific biological pathways or diseases.

Interaction studies involving 2H-Pyrimido[4,5-D][1,3]oxazine have primarily focused on its binding affinity to biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action for its biological effects and guide further modifications to enhance efficacy and selectivity. For instance, certain derivatives have been tested for their ability to inhibit mutant forms of isocitrate dehydrogenase enzymes, which are implicated in various cancers .

Several compounds share structural similarities with 2H-Pyrimido[4,5-D][1,3]oxazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Pyrimido[4,5-d][1,3]oxazineHeterocyclicContains a nitrogen-rich ring system
Pyrimido[4,5-d]pyrimidineHeterocyclicExhibits distinct biological activity compared to oxazines
Tetrahydropyrimido[4,5-d]pyrimidineSaturated derivativeOften shows enhanced solubility and bioavailability
1H-Pyrimidine-2-thioneThione derivativeDifferent functional group leading to varied reactivity

The uniqueness of 2H-Pyrimido[4,5-D][1,3]oxazine lies in its specific arrangement of nitrogen and oxygen atoms within its ring structure, which contributes to its distinct chemical properties and biological activities compared to similar compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

135.043261791 g/mol

Monoisotopic Mass

135.043261791 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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